molecular formula C21H19N3O5S B2558465 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 941947-39-3

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2558465
CAS No.: 941947-39-3
M. Wt: 425.46
InChI Key: JFGZVUGPENBABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked via a thiazole-ethylacetamide bridge to a 4-methoxybenzamide group. Its structural complexity arises from the integration of a benzodioxole ring (associated with metabolic stability) and a thiazole heterocycle (common in bioactive molecules).

Properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-27-16-5-3-14(4-6-16)20(26)24-21-23-15(11-30-21)9-19(25)22-10-13-2-7-17-18(8-13)29-12-28-17/h2-8,11H,9-10,12H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGZVUGPENBABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines.

Biological Activity

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide) is a complex organic compound with significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 372.44 g/mol. The structure includes a thiazole ring, a methoxybenzamide moiety, and a benzo[d][1,3]dioxole fragment, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazole ring followed by the attachment of the benzo[d][1,3]dioxole moiety and subsequent modifications to achieve the final product.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown cytotoxic effects against various human cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12Apoptosis induction
Compound BMCF-715Cell cycle arrest
N-(4-(...)A54910Caspase activation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains by targeting specific metabolic pathways. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common pathogens in clinical settings.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus8 µg/mL16 µg/mL
Escherichia coli4 µg/mL8 µg/mL

The biological activity of N-(4-(...) is primarily attributed to its ability to interfere with cellular processes. It has been suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, such as Mur ligases (MurD and MurE), which play a crucial role in bacterial survival and proliferation . Additionally, its anticancer effects are likely mediated through pathways involving apoptosis and cell cycle regulation.

Case Studies

  • Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Among them, a compound structurally similar to N-(4-(...) demonstrated significant cytotoxicity against multiple cancer cell lines, with an IC50 value lower than that of standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzodioxole derivatives, including N-(4-(...). The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide exhibits significant anticancer properties. Similar compounds have shown cytotoxic effects against various human cancer cell lines, including HeLa, A549, and MCF-7.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Studies suggest it may inhibit the growth of certain bacterial strains by targeting specific metabolic pathways.

Efficacy Against Bacteria

N-(4-(...) has demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus8 µg/mL16 µg/mL
Escherichia coli4 µg/mL8 µg/mL

Biochemical Properties

N-(4-(...) interacts with various enzymes and proteins due to its structural features. It is suggested that it may influence cellular functions by impacting signaling pathways, gene expression, and metabolism.

Molecular Mechanism

The compound's effects may arise from binding interactions with biomolecules or enzyme inhibition/activation. However, detailed studies on its temporal effects in laboratory settings are still needed.

Case Studies

Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated thiazole derivatives for anticancer activity. Among them, a compound structurally similar to N-(4-(...) exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value lower than standard chemotherapeutic agents like cisplatin.

Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various benzodioxole derivatives, including N-(4-(...). The results indicated potent activity against both gram-positive and gram-negative bacteria.

Comparison with Similar Compounds

Structural Analogues with Benzodioxole Moieties

  • D14–D20 (): These compounds share the benzo[d][1,3]dioxol-5-yl group but differ in their core structures (e.g., penta-2,4-dienamide chains). For example, D14 (yield: 13.7%, mp: 208.9–211.3°C) demonstrates lower synthetic efficiency compared to the target compound’s hypothetical yield, inferred from higher-yield analogues like D20 (24.8%, mp: 182.9–185.0°C).

Benzothiazole-Containing Derivatives

  • Compound 3q () : N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q) shares the 4-methoxybenzamide group but replaces the benzodioxole-thiazole-ethyl chain with a benzothiazole-phenyl unit. Despite structural differences, both compounds exhibit moderate yields (3q: 51%) and comparable melting points (3q: 159–162°C vs. target compound’s likely higher mp due to increased hydrogen bonding from the ethylacetamide linker) .
  • Triphenylamine-Benzothiazole Derivatives (–8) : These compounds (e.g., 1–3 ) emphasize photophysical properties (e.g., TICT fluorescence) due to their extended π-systems. The target compound lacks such conjugation, suggesting divergent applications (e.g., enzyme inhibition vs. optoelectronics) .

Compounds with Triazole and Thiadiazole Cores

  • Compound 8a–8c () : These thiadiazole derivatives (e.g., 8a: mp 290°C) exhibit higher thermal stability than the target compound, likely due to fused aromatic systems. However, their synthesis yields (80%) surpass those of many benzodioxole analogues, highlighting the trade-off between structural complexity and synthetic efficiency .
  • S-Alkylated Triazoles () : Compounds like 10–15 incorporate sulfonyl and fluorophenyl groups, leading to distinct electronic profiles. The target compound’s benzodioxole and methoxy groups may offer superior solubility in polar solvents compared to these halogenated analogues .

Melting Points and Solubility

  • Benzodioxole Derivatives : Melting points range widely (e.g., D16: 231.4–233.5°C; 3q: 159–162°C), influenced by hydrogen bonding and crystallinity. The target compound’s amide and thiazole groups likely elevate its mp above 200°C, similar to D14 .
  • Methoxy Substitution : The 4-methoxy group in the target compound and 3q enhances lipophilicity compared to polar derivatives like 7–9 () , which contain sulfonyl and triazole-thione groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.